Decylphosphonsäure

Übersicht

Beschreibung

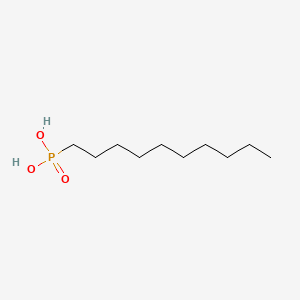

Decyl-phosphonic acid, also known as n-Decylphosphonic acid, is an organophosphorus compound with the molecular formula C10H23O3P. It is characterized by a decyl group (a ten-carbon alkyl chain) attached to a phosphonic acid moiety. This compound is amphiphilic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties, making it useful in various applications such as surfactants and corrosion inhibitors .

Wissenschaftliche Forschungsanwendungen

Decylphosphonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Seine amphipathische Natur macht es nützlich bei der Untersuchung von Membranproteinen und Lipiddoppelschichten.

5. Wirkmechanismus

Der Wirkmechanismus von this compound basiert hauptsächlich auf seinen amphipathischen Eigenschaften. Die hydrophobe Decylgruppe interagiert mit unpolaren Oberflächen, während die hydrophile Phosphonsäuregruppe mit polaren Oberflächen interagiert. Diese duale Interaktion ermöglicht die Bildung stabiler Monoschichten auf Oberflächen, was Korrosionsschutz bietet und die Stabilität von Emulsionen verbessert .

Ähnliche Verbindungen:

- Octylphosphonsäure

- Dothis compound

- Hexathis compound

- Butylphosphonsäure

Vergleich: this compound ist aufgrund seiner spezifischen Kettenlänge einzigartig, die ein optimales Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet. Im Vergleich zu kürzerkettigen Verbindungen wie Butylphosphonsäure bietet this compound eine bessere Oberflächenabdeckung und Stabilität. Längerkettige Verbindungen wie Hexathis compound können mehr hydrophobe Wechselwirkungen bieten, sind aber in wässrigen Lösungen möglicherweise weniger löslich .

Wirkmechanismus

Target of Action

Decylphosphonic acid (DPA) is a phosphono-alkane derivative that forms a self-assembled monolayer (SAM) on metal surfaces . This SAM can be used as an interfacial modifier . The primary targets of DPA are metal surfaces, where it forms a protective layer .

Mode of Action

DPA interacts with its targets (metal surfaces) by forming a SAM . This interaction results in a change in the surface properties of the metal, making it more resistant to corrosion . The amphiphilic structure of DPA, consisting of non-polar organic hydrophobic groups and anionic inorganic hydrophilic groups, allows it to behave as a surfactant as well as a corrosion inhibitor .

Biochemical Pathways

They mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Pharmacokinetics

The amphiphilic nature of dpa suggests that it may have unique distribution properties, particularly in environments where oil-water interfaces are present .

Result of Action

The primary result of DPA’s action is the formation of a protective coating on metal surfaces, which can help prevent corrosion . Additionally, DPA can also form a double-layer thin film with dye solutions, which may be assembled on a counter electrode for the fabrication of dye-sensitized solar cells (DSSCs) .

Action Environment

The action of DPA can be influenced by environmental factors. For instance, the stability of DPA in Oil-in-Water (O/W) and Water-in-Oil (W/O) emulsions was improved in the presence of ammonium persulfate (APS) . This suggests that the presence of certain chemicals in the environment can enhance the stability and efficacy of DPA .

Safety and Hazards

DPA causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that its amphiphilic structure, consisting of both non-polar organic hydrophobic groups and anionic hydrophilic groups, allows it to behave as a surfactant . This suggests that Decylphosphonic acid may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.

Cellular Effects

Its ability to form a self-assembled monolayer suggests that it may influence cell function by modifying the cell surface

Molecular Mechanism

It is known to form a self-assembled monolayer, which suggests that it may interact with biomolecules at the molecular level . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Decylphosphonsäure kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Michaelis-Arbuzov-Reaktion, bei der ein Trialkylphosphit mit einem Alkylhalogenid zu einem Alkylphosphonat reagiert, das dann hydrolysiert wird, um die Phosphonsäure zu ergeben. Ein weiteres Verfahren ist die Michaelis-Becker-Reaktion, die die Reaktion eines Dialkylphosphits mit einem Alkylhalogenid beinhaltet .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound oft durch die Dealkylierung von Dialkylphosphonaten unter sauren Bedingungen, z. B. unter Verwendung von Salzsäure, oder durch das McKenna-Verfahren hergestellt, das Bromtrimethylsilan gefolgt von Methanolysis beinhaltet . Diese Verfahren werden aufgrund ihrer hohen Ausbeute und Effizienz bevorzugt.

Analyse Chemischer Reaktionen

Reaktionstypen: Decylphosphonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Phosphonsäuregruppe kann zu Phosphonsäurederivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Phosphonsäuregruppe zu Phosphinderivaten umwandeln.

Substitution: Die Wasserstoffatome in der Phosphonsäuregruppe können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte:

Oxidation: Phosphonsäurederivate.

Reduktion: Phosphinderivate.

Substitution: Alkyl- oder Acylphosphonate.

Vergleich Mit ähnlichen Verbindungen

- Octylphosphonic acid

- Dodecylphosphonic acid

- Hexadecylphosphonic acid

- Butylphosphonic acid

Comparison: Decyl-phosphonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. Compared to shorter-chain compounds like butylphosphonic acid, decyl-phosphonic acid offers better surface coverage and stability. Longer-chain compounds like hexadecylphosphonic acid may provide more hydrophobic interactions but can be less soluble in aqueous solutions .

Eigenschaften

IUPAC Name |

decylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQISOJKASMITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064497 | |

| Record name | Decylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6874-60-8 | |

| Record name | Decylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decylphosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD52GQS9NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

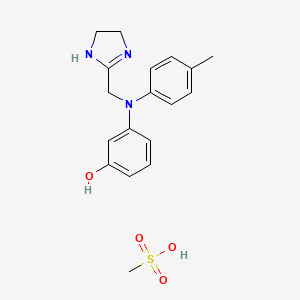

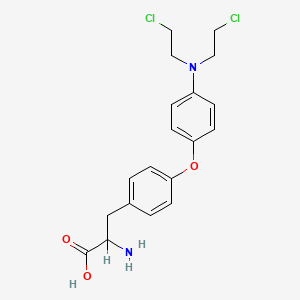

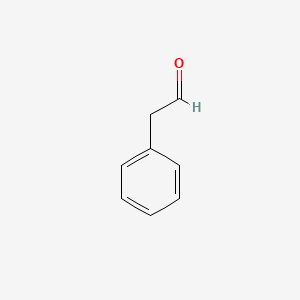

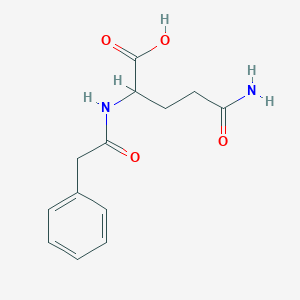

Feasible Synthetic Routes

A: Decylphosphonic acid strongly chemisorbs onto metal oxide surfaces, such as aluminum oxide and titanium dioxide, through its phosphonic acid head group. This interaction typically involves the formation of strong covalent bonds, specifically a bidentate or tridentate bonding configuration between the phosphonic acid group and the metal oxide. [] This leads to the formation of well-ordered, densely packed self-assembled monolayers (SAMs) with hydrophobic properties. [] These DPA-modified surfaces exhibit altered wettability, friction, adhesion, and corrosion resistance. []

A: Yes, decylphosphonic acid can displace pre-existing molecules on metal oxide surfaces. For instance, in dye-sensitized solar cells, DPA can replace some dye molecules on the TiO2 surface, impacting the overall device performance. [] The extent of displacement depends on factors like the relative binding affinities of the molecules and the concentration of DPA. []

ANone: The molecular formula of decylphosphonic acid is C10H23O3P. Its molecular weight is 222.28 g/mol.

ANone: Various techniques are employed, including:

- X-ray photoelectron spectroscopy (XPS): This technique is used to confirm the presence of decylphosphonic acid on surfaces and to analyze its elemental composition and chemical state. [, ]

- Fourier transform infrared spectroscopy (FTIR): This method helps identify the characteristic vibrational modes of DPA molecules, confirming their presence and providing insights into their bonding configurations on the surface. [, ]

- Atomic force microscopy (AFM): AFM allows researchers to visualize the surface morphology and roughness of DPA-modified materials, assessing the quality and uniformity of the SAMs. [, ]

- Solid-state nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed information about the molecular structure, conformation, and dynamics of DPA molecules within the self-assembled monolayers on surfaces. [, ]

ANone: DPA SAMs on metal oxides demonstrate notable stability under various conditions:

- Thermal Stability: The thermal stability depends on the substrate and specific DPA derivative used. For example, some DPA-based dental adhesives exhibit good thermal stability during polymerization processes. []

ANone: DPA finds applications in:

- Corrosion Protection: DPA-modified aluminum surfaces show enhanced corrosion resistance, making them suitable for micro-/nano-electromechanical systems (MEMS/NEMS) and other applications requiring durable surfaces. [, ]

- Dental Adhesives: DPA derivatives, due to their hydrolytic stability, are used in dental adhesive formulations to ensure strong bonding between dental materials and tooth structures. [, ]

ANone: While decylphosphonic acid is not typically known for strong catalytic activities like traditional catalysts, its presence can influence reaction pathways and product selectivity in specific cases. Research on the catalytic properties of DPA is limited compared to its surface modification applications.

ANone: Computational methods, such as molecular dynamics (MD) simulations and Monte Carlo simulations, help researchers understand:

- Adsorption Mechanisms: These simulations provide insights into the adsorption geometries and energies of DPA on various surfaces, elucidating the preferred binding modes and the strength of the interaction. []

ANone: The alkyl chain length in phosphonic acids, such as decylphosphonic acid, significantly influences their properties:

- Hydrophobicity: Longer alkyl chains lead to increased hydrophobicity of the resulting SAMs on surfaces. For example, surfaces modified with octadecylphosphonic acid exhibit higher water contact angles compared to those modified with decylphosphonic acid. []

ANone: Incorporating a perfluoroalkyl chain, as in 1H,1H,2H,2H-perfluorodecylphosphonic acid (PFDP), significantly alters the properties compared to alkylphosphonic acids like DPA:

- Enhanced Hydrophobicity: Perfluoroalkyl chains impart a much higher degree of hydrophobicity to surfaces due to the low surface energy of fluorocarbons. [] PFDP-modified surfaces exhibit larger water contact angles and lower surface energies compared to DPA-modified surfaces.

- Chemical and Thermal Stability: Perfluoroalkyl chains generally enhance the chemical and thermal stability of the SAMs due to the strong C-F bond strength and inert nature of fluorocarbons. []

A:

- Salt Formation: Converting decylphosphonic acid into its amine salts enhances its solubility in water and improves its compatibility with aqueous formulations, which is particularly useful for applications like cutting fluids. []

ANone: While decylphosphonic acid is not as acutely toxic as some other organophosphorus compounds, it's essential to follow safety guidelines:

ANone: Several alternatives exist, each with its own set of properties and advantages:

- Other Alkylphosphonic Acids: Varying the alkyl chain length offers a range of hydrophobicities. For instance, octadecylphosphonic acid (ODP) provides higher hydrophobicity compared to DPA. []

- Perfluoroalkylphosphonic Acids: For applications demanding high hydrophobicity and chemical stability, perfluoroalkylphosphonic acids like PFDP are suitable alternatives. []

- Silane Coupling Agents: Silanes like perfluorodecyldimethylchlorosilane (PFMS) offer comparable surface modification capabilities, especially on metal oxide surfaces. []

ANone: Recycling and waste management strategies for DPA and DPA-modified materials are an active area of research. Some potential approaches include:

ANone: A combination of experimental and computational tools are employed:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.